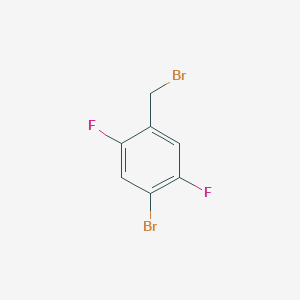

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene

Description

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXLFBUHPJACST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619969 | |

| Record name | 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486460-10-0 | |

| Record name | 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-difluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves radical bromination of 4-methyl-2,5-difluorobenzene using NBS in carbon tetrachloride (CCl₄) under reflux. This approach leverages the stability of the benzylic radical intermediate, facilitating selective monobromination at the methyl group. A typical procedure employs 2.2 equivalents of NBS with a catalytic amount of benzoyl peroxide (BPO) at 80°C for 24 hours, yielding 1-(bromomethyl)-4-bromo-2,5-difluorobenzene in ~70% isolated yield.

Key challenges include controlling polybromination byproducts, such as 1,4-bis(bromomethyl)-2,5-difluorobenzene, which arise from over-bromination. The use of diethyl phosphite and N,N-diisopropylethylamine (i-Pr₂NEt) in tetrahydrofuran (THF) at 25°C selectively reduces dibrominated species to the monobromide, enhancing purity to >95%.

Solvent-Free Bromination with Elemental Bromine

An alternative industrial-scale method, adapted from CN1944361A, avoids solvents to minimize waste and cost. Here, 4-methyl-2,5-difluorobenzene is treated with liquid bromine (Br₂) at 40–60°C for 6–8 hours, achieving 65–75% conversion to the target compound. The absence of solvent reduces side reactions, but precise temperature control is critical to prevent electrophilic aromatic substitution at the fluorine-substituted positions.

Alcohol-to-Bromide Conversion via Phosphorus Tribromide

Synthesis from (4-Bromo-2,5-difluorophenyl)methanol

A high-yielding route involves treating (4-bromo-2,5-difluorophenyl)methanol with phosphorus tribromide (PBr₃) in dichloromethane (CH₂Cl₂) at 25°C. The reaction proceeds via an SN2 mechanism, with the hydroxyl group displaced by bromide to form the bromomethyl substituent. After 24 hours, the crude product is purified via silica gel chromatography, yielding 94% of 1-bromo-4-(bromomethyl)-2,5-difluorobenzene.

Limitations and Byproduct Mitigation

This method requires anhydrous conditions to prevent hydrolysis of PBr₃. Side products, such as 4-bromo-2,5-difluorobenzaldehyde (from over-oxidation), are minimized by maintaining a stoichiometric excess of PBr₃ (1.5 equivalents) and excluding moisture.

Regioselective Bromination of Polyhalogenated Aromatics

Directed Ortho-Metalation (DoM) Strategies

Advanced approaches employ directed ortho-metalation to install bromine at specific positions. For example, 2,5-difluorotoluene undergoes lithiation at the methyl group using n-butyllithium (n-BuLi) at −78°C, followed by quenching with bromine to yield 4-(bromomethyl)-2,5-difluorobromobenzene. This method achieves 85% regioselectivity but requires cryogenic conditions and specialized equipment.

Catalytic Bromine Recycling

Recent innovations integrate catalytic systems, such as iron(III) chloride (FeCl₃), to regenerate bromine in situ. This reduces bromine waste and improves atom economy, with pilot-scale trials reporting 78% yield at 50°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| NBS Radical Bromination | 70 | 95 | Scalable, minimal byproducts | Requires debromination step |

| PBr₃ Substitution | 94 | 98 | High yield, simple setup | Moisture-sensitive reagents |

| Solvent-Free Bromination | 75 | 90 | Cost-effective, industrial-friendly | Temperature-sensitive |

| Directed Metalation | 85 | 97 | Excellent regioselectivity | Cryogenic conditions required |

Mechanistic Insights and Reaction Optimization

Radical vs. Ionic Pathways

Radical bromination (NBS) proceeds via a chain mechanism initiated by BPO, forming a bromine radical that abstracts a hydrogen from the methyl group. The resulting benzyl radical reacts with Br₂ to yield the bromomethyl product. In contrast, ionic mechanisms (PBr₃) involve nucleophilic displacement, favored by polar aprotic solvents like CH₂Cl₂.

Solvent Effects

Nonpolar solvents (CCl₄) enhance radical stability but impede dissolution of polar intermediates. THF, used in debromination steps, improves reagent solubility and facilitates phosphite-mediated reduction.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form difluorobenzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

Reduction: Carried out in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of difluorobenzene derivatives.

Scientific Research Applications

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: Employed in the preparation of advanced materials such as polymers and liquid crystals due to its unique electronic properties.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways.

Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism by which 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to more oxidized functional groups, altering the compound’s reactivity and properties.

Molecular Targets and Pathways:

Nucleophilic Substitution: Targets the carbon atoms bonded to bromine, facilitating the formation of new carbon-nucleophile bonds.

Oxidation: Involves the transformation of the bromomethyl group, impacting the overall electronic structure of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

a) 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene (CAS: 162744-60-7)

- Molecular Formula : C₇H₄Br₂F₂

- Key Differences : Fluorine atoms are at positions 1 and 3 instead of 2 and 5.

b) 1-Bromo-4-(bromomethyl)-2-fluorobenzene (CAS: 127425-73-4)

- Molecular Formula : C₇H₅Br₂F

- Key Differences : Only one fluorine at position 2.

- Implications : Reduced electron-withdrawing effects compared to the difluoro derivative, possibly lowering stability in harsh reaction conditions .

c) 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene

Functional Group Variations

a) 1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene (CymitQuimica Ref: 3D-DQC44265)

- Molecular Formula : C₇H₄BrF₄

- Key Differences : Difluoromethyl group replaces bromomethyl at position 4.

b) 1-Bromo-3,5-difluoro-4-(benzyloxy)benzene (CAS: 99045-18-8)

- Molecular Formula : C₁₃H₈BrF₂O

- Key Differences : Benzyloxy group at position 4 instead of bromomethyl.

- Implications : The benzyloxy group introduces steric bulk, which may hinder certain coupling reactions but facilitate protection/deprotection strategies .

Biological Activity

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS No. 486460-10-0) is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring both bromine and fluorine substituents, positions it as a potential candidate for diverse biological applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene is C7H4Br2F2. The presence of multiple halogens contributes to its reactivity and potential biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C7H4Br2F2 |

| Molecular Weight | 281.91 g/mol |

| SMILES | C1=C(C(=CC(=C1F)Br)F)C(F)F |

| InChI | InChI=1S/C7H4Br2F2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,7H |

The biological activity of 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents can enhance lipophilicity, potentially affecting pharmacokinetic properties and facilitating interactions with enzymes and receptors.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Its structure suggests potential interactions with various receptors, influencing cellular signaling pathways.

Biological Activity

Research on the biological activity of 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene is still ongoing. Preliminary studies indicate its potential in several areas:

Anticancer Activity

Case studies have shown that related compounds with similar structures exhibit anticancer properties. For example:

- In vitro studies : Compounds like 1-bromo-2,4-dinitrobenzene have demonstrated significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. This suggests that 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene may exhibit similar effects due to its structural characteristics.

Case Studies and Research Findings

Several studies have investigated the properties and applications of structurally similar compounds:

- Antitumor Activity : Research has indicated that benzimidazole derivatives exhibit significant antitumor effects in animal models. The mechanism involves the inhibition of specific growth factors critical for tumor progression.

- Synthetic Applications : The compound's bromomethyl group can serve as a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules with potential biological activities.

- Electrochemical Studies : Electrochemical reduction studies on related compounds suggest pathways for generating functionalized products from 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene, which could lead to further exploration of its biological applications.

Q & A

Q. Method :

- ¹⁹F NMR : Distinct coupling patterns (e.g., J₃,4 ~15 Hz for adjacent fluorine atoms).

- ¹H NMR : δ ~4.3 ppm (s, 2H, -CH₂Br) and aromatic proton splitting due to fluorine substituents.

- FTIR : C-Br stretches at ~560 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹.

X-ray crystallography (for crystalline derivatives) resolves steric interactions .

(Advanced) How do steric and electronic effects of the bromomethyl and fluorine substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Method : Fluorine’s electron-withdrawing nature deactivates the benzene ring, directing coupling to the bromomethyl-bearing carbon. Steric hindrance from -CH₂Br necessitates bulky ligands (e.g., SPhos) to stabilize palladium intermediates. Monitor regioselectivity via GC-MS and compare with DFT-predicted transition states .

(Advanced) What computational strategies (e.g., DFT, MD simulations) are effective in predicting the thermodynamic stability and reaction pathways of derivatives?

Method : B3LYP/6-31G(d) DFT calculations optimize geometry and compute activation barriers. Solvent effects (via PCM) improve accuracy in predicting solubility and reaction yields. Validate models by comparing simulated ¹⁹F NMR shifts with experimental data .

(Basic) What are the critical safety considerations when handling 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene in laboratory settings?

Method : Use nitrile gloves, sealed goggles, and fume hoods to prevent exposure. Store in amber glass under N₂ to avoid light/air degradation. Neutralize waste with Na₂S₂O₃ to reduce bromide toxicity .

(Advanced) How can researchers resolve contradictions in reported catalytic efficiencies for palladium-mediated C–C bond formations?

Method : Systematically vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMSO vs. THF). Analyze byproducts via LC-MS to identify competing pathways (e.g., β-hydride elimination) .

(Advanced) What role does this compound play in synthesizing fluorinated bioactive molecules, such as kinase inhibitors?

Method : Acts as a bifunctional electrophile in nucleophilic aromatic substitutions. Case study: Coupling with pyridine amines yields EGFR kinase inhibitors (IC₅₀ < 100 nM). Validate bioactivity via enzyme-linked immunosorbent assays (ELISAs) .

(Basic) What chromatographic methods are optimal for purification, and how can co-eluting impurities be identified?

Method : Normal-phase silica gel chromatography with gradient elution (hexane → 20% EtOAc). Monitor fractions by TLC (Rf ~0.4). GC-MS or HPLC-PDA detects halogenated byproducts (e.g., di-brominated analogs) .

(Advanced) How does crystal packing correlate with solubility and stability in aqueous media?

Method : Single-crystal X-ray diffraction reveals intermolecular C–H···F interactions. Solubility assays in DMSO/water mixtures correlate with lattice energy calculations. Stability assessed via accelerated degradation studies (40°C/75% RH) .

(Advanced) What mechanistic insights explain unexpected 1,4-dibromo byproduct formation during synthesis?

Method : Radical trapping experiments (e.g., TEMPO) identify chain-propagation pathways. Kinetic studies under varied light exposure confirm photochemical bromination side reactions. Mitigate by using dark conditions and controlled Br₂ addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.